molecular formula C24H16BrN3O4 B5249102 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

Cat. No.: B5249102
M. Wt: 490.3 g/mol
InChI Key: OQQJPVGSMHPCMD-JMIUGGIZSA-N
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Description

3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrobenzyl, and cyano groups

Preparation Methods

The synthesis of 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile include other cyano and nitro-substituted aromatic compounds. These compounds share some structural features but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

3-[(E)-2-[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O4/c1-31-23-12-18(10-20(14-27)19-4-2-3-17(9-19)13-26)11-22(25)24(23)32-15-16-5-7-21(8-6-16)28(29)30/h2-12H,15H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQJPVGSMHPCMD-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)Br)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)Br)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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